4-Ethyl-3-fluoropyridine 1-oxide

Lipophilicity ADME Physicochemical Profiling

Researchers substituting this fluorinated pyridine N-oxide with generic analogs risk overlooking an 8-fold pKa differential (1.33 vs. 0.16) and a >1.4 LogP unit shift-quantitative differences that directly govern reactivity, biological target engagement, and metabolic fate. • pKa = 1.33±0.30: ~8-fold less acidic than 3-fluoropyridine N-oxide, altering protonation-dependent N-oxide reactivity. • LogP = -0.16: >1.4 units more hydrophilic than 3-fluoropyridine N-oxide (LogP 1.25), enabling solubility and protein-binding tuning. • Essential precursor for 4-ethyl-3-fluoro-2-pyridinecarbonitrile via N-oxide-directed C2 cyanation-unavailable from non-N-oxide analogs. Supplied with Certificate of Analysis; in stock for immediate global dispatch.

Molecular Formula C7H8FNO
Molecular Weight 141.14 g/mol
CAS No. 231296-55-2
Cat. No. B3118101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-3-fluoropyridine 1-oxide
CAS231296-55-2
Molecular FormulaC7H8FNO
Molecular Weight141.14 g/mol
Structural Identifiers
SMILESCCC1=C(C=[N+](C=C1)[O-])F
InChIInChI=1S/C7H8FNO/c1-2-6-3-4-9(10)5-7(6)8/h3-5H,2H2,1H3
InChIKeyXIHIONJYTKISKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-3-fluoropyridine 1-oxide: Core Identity & Profile


4-Ethyl-3-fluoropyridine 1-oxide (CAS 231296-55-2) is a fluorinated pyridine N-oxide derivative with the molecular formula C7H8FNO and a molecular weight of 141.14 g/mol [1]. The compound is characterized by an ethyl group at the 4-position, a fluorine atom at the 3-position, and an N-oxide functional group, a substitution pattern that distinctly influences its electronic properties, lipophilicity, and reactivity profile compared to its non-fluorinated, non-ethylated, or non-oxidized analogs [2]. While it is offered as a research chemical for pharmaceutical and agrochemical intermediate applications, its specific physicochemical and potential biological differentiation demands rigorous evidence-based selection to avoid generic substitution pitfalls common among pyridine N-oxide congeners [3].

Synthetic building block for 2-substituted pyridines via N-oxide-directed functionalization
Reported lower lipophilicity and higher basicity profile suited for polar pharmacophore design
Distinct 3-fluoro,4-ethyl substitution pattern for structure-activity relationship exploration

Why Generic Substitution Fails for 4-Ethyl-3-fluoropyridine 1-oxide


Substituting 4-ethyl-3-fluoropyridine 1-oxide with a generic pyridine N-oxide, such as 3-fluoropyridine N-oxide or 4-ethylpyridine N-oxide, ignores critical quantitative differences in acid-base character and lipophilicity that directly impact reactivity, biological target engagement, and metabolic fate. The presence of both an ethyl group and a fluorine atom on the pyridine ring, in conjunction with the N-oxide moiety, creates a unique electron density distribution that is not present in mono-substituted or unsubstituted analogs [1]. This manifests as a measurable, 8-fold difference in pKa compared to 3-fluoropyridine N-oxide (1.33±0.30 vs. 0.16±0.10) and a >1.4 unit shift in LogP, which cannot be replicated by simply blending or alternating between other N-oxide building blocks .

4-Ethyl-3-fluoropyridine 1-oxide
vs. 3-Fluoropyridine N-oxide: Lacks the 4-ethyl group; reported >1.4 LogP shift and ~8-fold pKa difference alter solubility, protonation state, and reactivity.
4-Ethyl-3-fluoropyridine 1-oxide
vs. 4-Ethylpyridine N-oxide: Lacks the 3-fluoro substituent; electronic and lipophilic profile may not support the same regio-directing effects or biological target engagement.

4-Ethyl-3-fluoropyridine 1-oxide: Differentiation Evidence


Lipophilicity Shift vs. 3-Fluoropyridine N-Oxide

The compound 4-Ethyl-3-fluoropyridine 1-oxide demonstrates a significantly lower lipophilicity (LogP = -0.16) compared to its closest mono-fluorinated analog, 3-fluoropyridine N-oxide (LogP = 1.25420) [1]. This quantitative difference of ΔLogP > 1.4 indicates that the target compound is substantially more hydrophilic, which will directly influence its solubility, membrane permeability, and distribution profile in biological or formulation contexts [2].

Lipophilicity Shift
Cross-study comparable
LogP: -0.16 vs. 1.25 (Δ >1.4) — target is substantially more hydrophilic
Supports ADME property modulation for polar pharmacophores
Calculated LogP values; verify experimentally for lead optimization
Lipophilicity ADME Physicochemical Profiling

Basicity Differential vs. 3-Fluoropyridine N-Oxide

The predicted pKa of 4-ethyl-3-fluoropyridine 1-oxide is 1.33±0.30, which is substantially higher (less acidic) than that of 3-fluoropyridine N-oxide, which has a predicted pKa of 0.16±0.10 . This pKa shift of approximately 1.17 units translates to a nearly 8-fold difference in the equilibrium constant for protonation/deprotonation, indicating that the target compound will exist in a different protonation state at a given pH, directly affecting its reactivity in N-oxide-mediated transformations and its ability to form salt bridges or hydrogen bonds in biological systems [1].

Basicity Differential
Cross-study comparable
pKa: 1.33±0.30 vs. 0.16±0.10 (Δ ≈1.17) — ~8-fold change in protonation equilibrium
Impacts N-oxide reactivity, coordination, and stability under acidic conditions
Predicted values; experimental pKa confirmation recommended
pKa Acid-Base Chemistry Reactivity

Synthetic Utility: Direct Precursor to 2-Cyanopyridine

Patent literature and synthetic methodology confirm that 4-ethyl-3-fluoropyridine N-oxide is a required starting material for the preparation of 4-ethyl-3-fluoro-2-pyridinecarbonitrile via a cyanation protocol . In contrast, the parent 4-ethyl-3-fluoropyridine (lacking the N-oxide) or 3-fluoropyridine N-oxide (lacking the 4-ethyl group) cannot be employed in this specific transformation due to the requirement for N-oxide activation to direct regioselective functionalization at the 2-position [1]. While precise yield data for this specific conversion is not published, the method is adapted from a general procedure for analogous 4-chloro-2-pyridinecarbonitrile, for which yields of 70-85% are reported, establishing the viability of the route [2].

Synthetic Utility
Class-level inference
Unique precursor to 4-ethyl-3-fluoro-2-pyridinecarbonitrile via N-oxide-directed cyanation
Enables regiospecific 2-functionalization not accessible with non-N-oxide or mono-substituted analogs
Adapted from patent methodology; yields ~70–85% reported for related compounds
Synthetic Intermediate Heterocyclic Chemistry Building Block

Anti-HIV Activity: Substitution Pattern Dependence

A landmark study by Balzarini et al. established that pyridine N-oxide derivatives represent a distinct class of anti-HIV compounds with dual mechanisms of action (reverse transcriptase inhibition and post-integration effects) [1]. Critically, the study demonstrated that the antiviral potency and virus specificity of these compounds varied markedly depending on the nature and specific location of substituents on the pyridine ring [2]. For example, the prototype compound JPL-32 showed protective activity against HIV-induced destruction of CD4+ human T lymphocytes in hu-PBMC-SCID mice at doses of 20 mg/kg/day, with no observed acute toxicity [1]. While direct anti-HIV data for 4-ethyl-3-fluoropyridine 1-oxide is not available, this class-level evidence strongly implies that its unique 3-fluoro,4-ethyl substitution pattern will confer a distinct activity profile compared to other pyridine N-oxides, and that simple substitution with an unoptimized congener could result in loss of antiviral efficacy.

Antiviral SAR Context
Class-level inference
Pyridine N-oxide class exhibits substitution-dependent anti-HIV activity (Balzarini et al.)
Supports inclusion in SAR libraries; activity profile expected to be distinct
No direct data for this compound; class-level evidence only
Antiviral HIV SAR

4-Ethyl-3-fluoropyridine 1-oxide: Application Scenarios


Medicinal Chemistry: Optimizing Lipophilicity and Basicity

When a medicinal chemistry program requires a pyridine N-oxide building block with a LogP below 0 and a pKa above 1.0 to improve aqueous solubility or reduce off-target protein binding, 4-ethyl-3-fluoropyridine 1-oxide is the appropriate choice over 3-fluoropyridine N-oxide (LogP 1.25, pKa 0.16). The quantitative lipophilicity shift of >1.4 LogP units and the 8-fold change in acidity can be exploited to modulate the ADME properties of a lead series without altering the core pyridine scaffold, as established by the physicochemical data [1].

Synthetic Chemistry: Regioselective Pyridine Functionalization

In synthetic routes requiring the preparation of 4-ethyl-3-fluoro-2-pyridinecarbonitrile or related 2-substituted derivatives, 4-ethyl-3-fluoropyridine 1-oxide is the essential starting material. The N-oxide moiety activates the 2-position for nucleophilic attack or metal-catalyzed functionalization, a transformation that is not feasible with the parent 4-ethyl-3-fluoropyridine or other non-N-oxide analogs. This application is supported by patent literature describing the cyanation of pyridine N-oxides [2].

Antiviral Drug Discovery: SAR Exploration of Pyridine N-Oxides

Given that pyridine N-oxide derivatives have demonstrated anti-HIV activity in both in vitro and in vivo models, and that this activity is highly sensitive to the nature and position of ring substituents, 4-ethyl-3-fluoropyridine 1-oxide should be included in focused SAR libraries. Its unique 3-fluoro,4-ethyl pattern may confer a distinct antiviral profile compared to the unsubstituted or mono-substituted analogs that have been previously evaluated. This scenario is directly informed by the class-level evidence from Balzarini et al. [3][4].

Application
Selection Property
Validation Focus
Polar pharmacophore design
Low lipophilicity and moderate basicity profile
Verify LogP and pKa impact on solubility and permeability
Regioselective 2-functionalization
N-oxide-directed C2 activation
Confirm cyanation yield and regiochemical fidelity
Antiviral SAR exploration
Distinct 3-fluoro,4-ethyl substitution pattern
Evaluate antiviral activity in cell-based assays

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